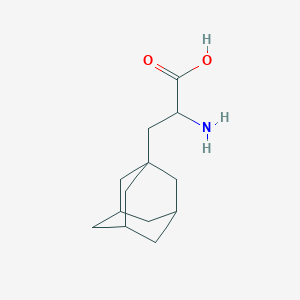

3-Adamantan-1-yl-2-amino-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

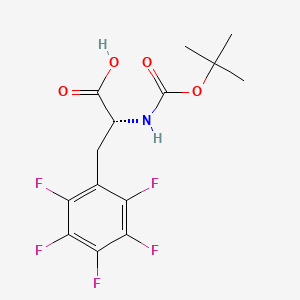

3-Adamantan-1-yl-2-amino-propionic acid, also known as Boc-3-amino-2-(adamantan-1-yl)-propionic acid, is a chemical compound with the formula C18H29NO4 . It is characterized by a highly lipophilic, symmetrical adamantyl motif, which is reported for its hydrophobic bulk and spherical shape . This adamantane building block can be used for structure-activity-relationship studies .

Synthesis Analysis

The synthesis of N-Adamantylated amides, which are similar to 3-Adamantan-1-yl-2-amino-propionic acid, has been reported . The reactions were carried out in sulfuric acid media, and the starting point was 1-adamantyl nitrate . The method is useful for the preparation of antiviral drugs .Molecular Structure Analysis

The molecular structure of 3-Adamantan-1-yl-2-amino-propionic acid is characterized by an adamantyl motif, which is highly lipophilic and symmetrical . This motif is proposed by modelling to favor hydrophobic contacts in protein binding pockets .Chemical Reactions Analysis

Adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under optimized conditions . The reactions were carried out in the sulfuric acid media .Scientific Research Applications

Use in Medicinal Chemistry

Adamantane derivatives, including “3-(1-adamantyl)-2-aminopropanoic acid”, have diverse applications in medicinal chemistry . Their unique structural, biological, and stimulus-responsive properties make them valuable in this field .

Catalyst Development

The compound’s unique structure and properties can be utilized in the development of catalysts . The adamantane motif is known for its hydrophobic bulk and spherical shape, which can favor hydrophobic contacts in protein binding pockets .

Nanomaterials Research

Adamantane derivatives are frequently used in nanomaterials research . Their unique properties make them suitable for the creation of new materials based on natural and synthetic nanodiamonds .

Synthesis of Functional Adamantane Derivatives

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Production of Monomers

Adamantane derivatives can be used in the production of monomers, which are the building blocks of polymers .

Production of Thermally Stable and High-Energy Fuels and Oils

Due to their high reactivity, adamantane derivatives can be used in the production of thermally stable and high-energy fuels and oils .

Mechanism of Action

While the specific mechanism of action for 3-Adamantan-1-yl-2-amino-propionic acid is not mentioned in the search results, similar compounds have shown high activity as inhibitors of soluble epoxide hydrolase (sEH, E.C. 3.3.2.10) . Inhibition of sEH in vivo by highly selective inhibitors leads to normalization of blood pressure, relieves inflammation and pain .

properties

IUPAC Name |

3-(1-adamantyl)-2-aminopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-11H,1-7,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQXSMCYFQJRCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874497 |

Source

|

| Record name | ADAMANTYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Adamantan-1-yl-2-amino-propionic acid | |

CAS RN |

70873-69-7 |

Source

|

| Record name | ADAMANTYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2380238.png)

![4-[Cyano(hydroxy)methyl]benzonitrile](/img/structure/B2380239.png)

![Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2380241.png)

![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2380242.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide](/img/structure/B2380245.png)